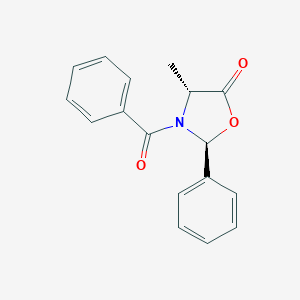

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone

Descripción general

Descripción

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral oxazolidinone derivative. This compound is notable for its application in asymmetric synthesis, where it serves as a chiral auxiliary. The oxazolidinone ring structure is a five-membered ring containing both nitrogen and oxygen atoms, which contributes to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone typically involves the condensation of an appropriate amino alcohol with a benzoyl chloride derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.

Análisis De Reacciones Químicas

Types of Reactions: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the oxazolidinone ring or the benzoyl group.

Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the oxazolidinone ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of alcohols or amines.

Aplicaciones Científicas De Investigación

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone has several scientific research applications:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

Biology: Investigated for its potential role in enzyme inhibition and protein stabilization.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone involves its interaction with molecular targets through its chiral center. The oxazolidinone ring can form hydrogen bonds and other non-covalent interactions with target molecules, influencing their activity. The benzoyl and phenyl groups contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

(2S,4R)-4-Methylproline: Another chiral compound used in asymmetric synthesis.

(2S,4S)-4-Fluoroproline: Known for its role in protein stabilization.

Levoketoconazole: The 2S,4R enantiomer of ketoconazole, used as a steroidogenesis inhibitor.

Uniqueness: (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is unique due to its specific oxazolidinone ring structure and its application as a chiral auxiliary in asymmetric synthesis. Its ability to form stable complexes with various substrates makes it a valuable tool in chemical research and pharmaceutical development.

Actividad Biológica

(2S,4R)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone, a compound with the CAS number 118995-17-8, belongs to the oxazolidinone class of compounds. This class is known for its diverse biological activities, particularly in antibacterial and anti-biofilm applications. The compound's structure includes a benzoyl group and a phenyl group, contributing to its potential pharmacological properties.

- Molecular Formula : C17H15NO3

- Molecular Weight : 281.31 g/mol

- Melting Point : 157–159 °C

- Density : 1.231 g/cm³

Antimicrobial Properties

Research indicates that oxazolidinones, including (2S,4R)-3-benzoyl derivatives, exhibit significant antimicrobial activity against various pathogens. A notable study demonstrated that certain oxazolidinones can inhibit the formation of biofilms by Staphylococcus aureus, a common pathogen associated with chronic infections. This study highlighted the compound's potential as an antibiotic adjuvant, enhancing the efficacy of existing antibiotics like doxycycline by reducing the minimum biofilm eradication concentration (MBEC) significantly .

Synergistic Effects with Antibiotics

The compound has shown promise in combination therapies. For instance, it was found to work synergistically with doxycycline, reducing its MBEC from 256 μg/mL to as low as 16 μg/mL when used in conjunction with (2S,4R)-3-benzoyl derivatives . This synergy is crucial in combating antibiotic resistance, a growing concern in clinical settings.

Biofilm Inhibition

In vitro studies have demonstrated that this compound effectively inhibits biofilm formation and disperses preformed biofilms. The research employed robust collagen-matrix models that mimic clinical biofilm infections, revealing that treatments with this compound significantly reduced viable bacterial counts compared to controls .

Study on Biofilm Dispersal

A specific study evaluated the efficacy of (2S,4R)-3-benzoyl derivatives in a model of biofilm infection. The results indicated that at concentrations ranging from 0.25 μM to 160 μM, the compound displayed increasing antimicrobial activity against biofilms formed by Staphylococcus aureus. The combination treatment not only enhanced the effectiveness of antibiotics but also resulted in a marked reduction in live bacteria within biofilms .

Summary of Findings

| Property | Value/Description |

|---|---|

| Molecular Weight | 281.31 g/mol |

| Melting Point | 157–159 °C |

| Antimicrobial Activity | Effective against Staphylococcus aureus |

| Synergistic Effects | Reduces MBEC when combined with doxycycline |

| Biofilm Inhibition | Inhibits formation and disperses established biofilms |

Propiedades

IUPAC Name |

(2S,4R)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBOGYZALFWLOF-WBMJQRKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)O[C@H](N1C(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50550469 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118995-17-8 | |

| Record name | (2S,4R)-3-Benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50550469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.